molecular formula C22H18N4O6S2 B2707167 (E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 1321726-25-3

(E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2707167
CAS RN: 1321726-25-3
M. Wt: 498.53
InChI Key: WYEDTGYWNHVUIN-YCRREMRBSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not directly available, related compounds have been synthesized via condensation methods . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine, and 4-methyl-benzenesulphonylhydrazine .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of thiadiazole derivatives, a core structure similar to the compound , have been extensively explored for their potential applications in medicinal chemistry. For instance, thiadiazole derivatives exhibit significant anti-inflammatory and analgesic properties, highlighting their therapeutic potential. Compounds such as 2-((5-(3-(2,6-dichloro)acrylamido)-1,3,4-thiadiazol-2-yl)methylamino)-benzoic acid have been identified as potent with considerable anti-inflammatory and analgesic activity, demonstrating the utility of such structures in drug development (Deepak Kumar, 2022).

properties

IUPAC Name

methyl 4-[[2-[[5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S2/c1-30-20(29)14-4-6-15(7-5-14)23-19(28)11-33-22-26-25-21(34-22)24-18(27)9-3-13-2-8-16-17(10-13)32-12-31-16/h2-10H,11-12H2,1H3,(H,23,28)(H,24,25,27)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEDTGYWNHVUIN-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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